molecular formula C7H15Cl2N2O2P B10778877 N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

Cat. No.: B10778877
M. Wt: 265.11 g/mol
InChI Key: CMSMOCZEIVJLDB-RUKOHJPDSA-N
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Description

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the reaction of N,N-bis(2-chloroethyl)amine with deuterated reagents under controlled conditions. One common method includes the reaction of N,N-bis(2-chloroethyl)amine with phosphorus oxychloride (POCl3) and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out at low temperatures, typically between -15°C to -10°C, and involves the gradual addition of reagents to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and specialized equipment to prevent contamination and ensure the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can lead to the formation of N,N-bis(2-hydroxyethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine, while oxidation reactions can produce N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-oxide .

Scientific Research Applications

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The presence of deuterium atoms can influence the rate of these reactions, providing insights into the kinetic isotope effect and its impact on biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to the presence of deuterium atoms, which can alter its chemical and biological properties. This makes it a valuable tool for studying the effects of isotopic substitution on reaction mechanisms and biological activity.

Properties

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

265.11 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2,4D2

InChI Key

CMSMOCZEIVJLDB-RUKOHJPDSA-N

Isomeric SMILES

[2H]C1(COP(=O)(NC1([2H])[2H])N(CCCl)CCCl)[2H]

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Origin of Product

United States

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